2,4-dibromo-N-(4-methylphenyl)benzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2,4-dibromo-N-(4-methylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Br2NO/c1-9-2-5-11(6-3-9)17-14(18)12-7-4-10(15)8-13(12)16/h2-8H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXQAVTFQXHQJKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Br2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Advanced Reaction Engineering for 2,4 Dibromo N 4 Methylphenyl Benzamide
Retrosynthetic Analysis and Strategic Disconnections for 2,4-dibromo-N-(4-methylphenyl)benzamide
Retrosynthetic analysis is a powerful tool for devising a synthetic plan. For this compound, the most logical disconnection is the amide bond (C-N bond), which is a common and reliable bond formation strategy in organic synthesis. This disconnection leads to two primary starting materials: a 2,4-dibromobenzoyl derivative and p-toluidine (B81030).
Figure 1: Retrosynthetic Disconnection of this compound

This retrosynthetic pathway suggests that the forward synthesis would involve the reaction of an activated form of 2,4-dibromobenzoic acid with p-toluidine. The activation of the carboxylic acid is a key step to facilitate the nucleophilic attack by the amine.
Development and Optimization of Amide Bond Formation Protocols for this compound Synthesis
The formation of the amide bond is the cornerstone of the synthesis of this compound. Various protocols have been developed to achieve this transformation efficiently.
A common and straightforward method for forming the amide bond is the reaction between an acyl chloride and an amine, a classic example of the Schotten-Baumann reaction. wikipedia.org In this case, 2,4-dibromobenzoyl chloride would be reacted with p-toluidine. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct, which would otherwise form a salt with the unreacted amine and reduce the yield. organic-chemistry.org
The general procedure involves dissolving p-toluidine in a suitable solvent, often in a two-phase system like dichloromethane (B109758) and water, and then adding 2,4-dibromobenzoyl chloride. iitk.ac.in A base, such as aqueous sodium hydroxide (B78521) or pyridine, is added to drive the reaction to completion. byjus.com For instance, a similar reaction for the preparation of N-(4-methylphenyl)benzamide involves mixing p-toluidine with a 10% aqueous solution of sodium hydroxide, followed by the gradual addition of benzoyl chloride with vigorous shaking. prepchem.com The product, being a solid, typically precipitates out of the solution and can be purified by recrystallization. prepchem.comcem.com
Table 1: Hypothetical Reaction Conditions for Schotten-Baumann Synthesis
| Parameter | Condition |
| Reactants | 2,4-dibromobenzoyl chloride, p-toluidine |
| Base | 10% Aqueous Sodium Hydroxide |
| Solvent | Dichloromethane/Water |
| Temperature | Room Temperature |
| Reaction Time | Several hours |
An alternative to using the highly reactive acyl chloride is the direct coupling of 2,4-dibromobenzoic acid with p-toluidine using a coupling agent. This approach avoids the need to prepare the acyl chloride separately. A wide array of coupling reagents is available for amide bond formation. researchgate.net These reagents activate the carboxylic acid to facilitate the nucleophilic attack by the amine.
Common classes of coupling reagents include carbodiimides (e.g., DCC, EDC), phosphonium (B103445) salts (e.g., PyBOP), and uronium salts (e.g., HBTU, HATU). researchgate.net The choice of coupling agent can be critical, especially when dealing with sterically hindered or electronically deactivated substrates. For example, in a study on the synthesis of N-substituted benzamides, various coupling reagents were employed to facilitate the amide bond formation. mdpi.com
A typical procedure would involve dissolving 2,4-dibromobenzoic acid and p-toluidine in an anhydrous aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF). The coupling agent, often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and racemization, is then added to the mixture. The reaction is typically stirred at room temperature until completion.
Table 2: Common Coupling Agents for Amide Synthesis
| Coupling Agent | Full Name | Byproducts |
| DCC | Dicyclohexylcarbodiimide | Dicyclohexylurea (DCU) |
| EDC | N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride | Water-soluble urea |
| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Phosphine (B1218219) oxide derivatives |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Tetramethylurea |
The choice of solvent can significantly influence the rate and yield of the amidation reaction. Polar aprotic solvents like DMF and DCM are commonly used due to their ability to dissolve both the reactants and the coupling agents. However, for Schotten-Baumann reactions, a biphasic system of water and an immiscible organic solvent is often employed. wikipedia.org
Optimization of reaction parameters such as temperature, reaction time, and stoichiometry of reactants and reagents is crucial for maximizing the yield and purity of this compound. For instance, in the synthesis of N-(4-methoxy-2-methyl-phenyl)benzamide, the reaction was stirred at room temperature for 16 hours. chemicalbook.com The progress of the reaction can be monitored by techniques like thin-layer chromatography (TLC).
Exploration of Green Chemistry Principles in the Synthesis of this compound
In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods, in line with the principles of green chemistry. semanticscholar.org This includes the use of less hazardous solvents, catalysts, and energy-efficient reaction conditions.
A particularly attractive green chemistry approach is the use of solvent-free, or neat, reaction conditions. cem.com These methods reduce the environmental impact associated with solvent use and can sometimes lead to faster reaction times and easier product isolation.
Microwave-assisted organic synthesis has emerged as a powerful tool for conducting solvent-free reactions. mdpi.comnih.gov The direct coupling of carboxylic acids and amines under microwave irradiation, often with a catalytic amount of a substance like ceric ammonium (B1175870) nitrate (B79036) or boric acid, can provide amides in high yields with short reaction times. nih.govresearchgate.net For example, a method for the direct synthesis of amides from carboxylic acids and amines under solvent-free conditions using minute quantities of ceric ammonium nitrate as a catalyst has been reported to be fast and effective. nih.gov Another approach involves the use of a palladium-doped clay catalyst under microwave irradiation for the synthesis of benzanilides. prepchem.com These solvent-free methods often result in high yields and allow for easy purification of the product, sometimes through simple crystallization. prepchem.com
Table 3: Comparison of Conventional vs. Green Synthesis Approaches
| Feature | Conventional Method (e.g., Schotten-Baumann) | Green Method (e.g., Microwave-assisted, Solvent-free) |
| Solvent | Often requires organic solvents (e.g., DCM) | Minimal or no solvent |
| Energy | Often requires prolonged heating or stirring | Rapid heating with microwaves |
| Waste | Generates solvent waste and byproducts from reagents | Reduced waste, often with recyclable catalysts |
| Reaction Time | Can be several hours | Typically minutes to a few hours |
Catalyst-Free or Recyclable Catalyst Systems
The development of sustainable and efficient synthetic methods is a cornerstone of modern chemistry. In the context of this compound synthesis, this translates to a focus on catalyst-free approaches and the use of recyclable catalysts to minimize waste and environmental impact.
Catalyst-Free Synthesis:
Catalyst-free amidation reactions for the synthesis of N-aryl benzamides typically rely on the in-situ activation of the carboxylic acid component, in this case, 2,4-dibromobenzoic acid. One common strategy involves the conversion of the carboxylic acid to a more reactive species, such as an acyl chloride or an anhydride, which can then readily react with 4-methylaniline. For instance, the reaction can be initiated by treating 2,4-dibromobenzoic acid with an activating agent like thionyl chloride (SOCl₂) or a carbodiimide (B86325) such as N,N'-dicyclohexylcarbodiimide (DCC). wits.ac.zaluxembourg-bio.com While these methods are effective, they often generate stoichiometric byproducts that need to be separated from the final product.
A greener, catalyst-free approach involves the direct condensation of the carboxylic acid and the amine at elevated temperatures, often with the removal of water to drive the equilibrium towards product formation. However, these conditions can be harsh and may not be suitable for sensitive substrates.
Recyclable Catalyst Systems:
To overcome the limitations of stoichiometric reagents and harsh reaction conditions, the use of recyclable catalysts has gained significant attention. For the synthesis of benzamides, various heterogeneous catalysts have been developed. These catalysts can be easily separated from the reaction mixture and reused, making the process more economical and environmentally friendly.
One promising approach involves the use of magnetic nanoparticles functionalized with a catalytically active species. For example, a palladium complex immobilized on amine-functionalized magnetic nanoparticles has been shown to be effective in the C-H arylation of benzamides, a related transformation. nih.gov Such a system could be adapted for the direct amidation of 2,4-dibromobenzoic acid. The magnetic nature of the support allows for simple recovery of the catalyst using an external magnet.
Another class of recyclable catalysts includes solid-supported acids or bases. These can facilitate the amide bond formation and are easily filtered off after the reaction. For instance, triarylsilanols have been identified as effective catalysts for the direct amidation of carboxylic acids. researchgate.netacs.org These can be functionalized and immobilized on a solid support for easy recycling.
| Catalyst System | Reactants | Solvent | Temperature (°C) | Yield (%) | Reusability |
| Thionyl Chloride (Catalyst-Free) | 2,4-Dibromobenzoic acid, 4-Methylaniline | Toluene | 80-110 | >90 | Not Applicable |
| DCC (Catalyst-Free) | 2,4-Dibromobenzoic acid, 4-Methylaniline | Dichloromethane | 25-40 | 85-95 | Not Applicable |
| Magnetic Nanoparticle-Pd Complex | 2,4-Dibromobenzoic acid, 4-Methylaniline | Dimethylformamide | 100-120 | 80-90 | Up to 5 cycles |
| Immobilized Triarylsilanol | 2,4-Dibromobenzoic acid, 4-Methylaniline | Xylene | 130-140 | 75-85 | Up to 4 cycles |
Table 1: Comparison of Synthetic Methods for this compound. This table presents a comparative overview of different catalytic approaches for the synthesis of the target compound, with hypothetical but representative data.
Flow Chemistry Applications in the Continuous Synthesis of this compound
Continuous flow chemistry offers several advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for straightforward automation and scale-up. The application of flow chemistry to the synthesis of this compound can lead to a more efficient and reproducible manufacturing process.
A typical flow setup for the synthesis of this benzamide (B126) would involve pumping streams of the reactants, 2,4-dibromobenzoic acid (potentially pre-activated) and 4-methylaniline, through a heated reactor coil or a packed-bed reactor containing a solid-supported catalyst. The product stream would then be collected, and the solvent removed to yield the desired compound.
The use of a packed-bed reactor with a recyclable catalyst, as discussed in the previous section, is particularly well-suited for flow chemistry. This setup allows for continuous operation over extended periods without the need to stop the reaction for catalyst separation. The precise temperature control achievable in flow reactors can also help to minimize the formation of impurities that might occur in a batch reactor with less uniform heating.
| Parameter | Batch Synthesis | Flow Synthesis |
| Reaction Time | Hours | Minutes |
| Temperature Control | Less Precise | Highly Precise |
| Safety | Handling of large quantities of reagents | Smaller reaction volumes, enhanced safety |
| Scalability | Difficult, requires larger vessels | Easier, by extending operation time |
| Product Purity | May require extensive purification | Often higher purity, less byproduct formation |
Table 2: Comparison of Batch versus Flow Synthesis for this compound. This table highlights the key advantages of employing flow chemistry for the production of the target compound.
Stereoselective Synthesis of Chiral Analogs of this compound (If Applicable)
The concept of stereoselective synthesis is relevant when a molecule can exist as multiple stereoisomers, typically due to the presence of chiral centers or axial chirality. In the case of this compound, the molecule itself does not possess any chiral centers. The benzene (B151609) rings are free to rotate around the single bonds, and there are no substituents that would create a stable, non-superimposable mirror image.
Therefore, the stereoselective synthesis of chiral analogs is not directly applicable to the target compound as it is achiral. However, it is conceivable to design chiral analogs by introducing a chiral center into either the benzoyl or the aniline (B41778) moiety. For instance, if a chiral amine, such as (R)- or (S)-1-(4-methylphenyl)ethanamine, were used instead of 4-methylaniline, the resulting product would be a chiral benzamide. In such a case, stereoselective synthesis would be crucial to obtain a single enantiomer. Methodologies for the stereoselective synthesis of chiral N-aryl amides often involve the use of chiral catalysts or chiral auxiliaries. researchgate.net
Scale-Up Considerations and Industrial Synthesis Routes for this compound
The transition from laboratory-scale synthesis to industrial production of this compound requires careful consideration of several factors to ensure a safe, efficient, and cost-effective process.
Key Scale-Up Considerations:
Reactant Sourcing and Cost: The availability and cost of the starting materials, 2,4-dibromobenzoic acid and 4-methylaniline, at an industrial scale are primary considerations.
Reaction Conditions: The chosen synthetic route must be robust and reproducible on a large scale. This includes optimizing solvent selection, reaction temperature, and pressure to maximize yield and minimize energy consumption.
Process Safety: A thorough hazard analysis of the process is essential. This includes evaluating the toxicity and flammability of all materials, as well as the potential for runaway reactions. The use of flow chemistry can significantly enhance the safety profile of the manufacturing process. google.com
Work-up and Purification: The isolation and purification of the final product must be efficient and scalable. This may involve crystallization, filtration, and drying processes that are suitable for large quantities of material.
Waste Management: The environmental impact of the process must be minimized. This involves reducing waste generation and developing effective methods for treating any waste streams. The use of recyclable catalysts is a key strategy in this regard.
Potential Industrial Synthesis Route:
A plausible industrial synthesis route for this compound would likely involve the following steps:
Activation of 2,4-dibromobenzoic acid: Conversion of the carboxylic acid to its more reactive acyl chloride using a cost-effective activating agent like thionyl chloride or phosgene (B1210022) in a continuous or semi-batch process.
Amidation: The reaction of the acyl chloride with 4-methylaniline in a suitable solvent. This step could be performed in a large-scale batch reactor or a continuous flow reactor.
Product Isolation: Precipitation of the product by cooling or adding an anti-solvent, followed by filtration and washing.
Drying: Drying of the final product to meet the required specifications.
The entire process would be designed to be highly automated to ensure consistency and minimize manual handling of chemicals.
In-depth Analysis of this compound Remains Elusive Due to Lack of Publicly Available Research
A comprehensive review of scientific literature and chemical databases reveals a significant gap in the publicly accessible research on the chemical compound This compound . Despite extensive searches for advanced spectroscopic and crystallographic data, specific experimental findings required to detail its structural and dynamic properties are not available at this time.
The inquiry sought to construct a detailed scientific article focusing on the advanced structural elucidation of this compound, with a specific focus on high-resolution nuclear magnetic resonance (HR-NMR) spectroscopy and single-crystal X-ray diffraction analysis. The intended article was structured to cover the following specialized areas:
High-Resolution Nuclear Magnetic Resonance (HR-NMR) Spectroscopy:
Complete assignment of proton and carbon signals using two-dimensional (2D) NMR techniques such as COSY, HSQC, HMBC, and NOESY.
Analysis of the compound in its solid, crystalline phase through solid-state NMR spectroscopy.
Investigation of rotational barriers and conformational exchange within the molecule using dynamic NMR studies.
Single-Crystal X-ray Diffraction Analysis:
Precise determination of its molecular geometry, including bond lengths and angles.
Elucidation of the crystal packing arrangement and the characteristics of its unit cell.
Unfortunately, no specific studies detailing these analyses for this compound could be located in the public domain. While general principles of these analytical techniques are well-established and data for structurally related compounds exist, the strict focus on this particular molecule cannot be satisfied without dedicated research findings.
The absence of this information in scientific literature and repositories like the Cambridge Crystallographic Data Centre (CCDC) prevents the generation of an evidence-based article with the required data tables and detailed research findings. Further research and publication by the scientific community would be necessary to provide the specific spectroscopic and crystallographic data for this compound.
Advanced Spectroscopic and Supramolecular Structural Elucidation of 2,4 Dibromo N 4 Methylphenyl Benzamide
Single-Crystal X-ray Diffraction Analysis of 2,4-dibromo-N-(4-methylphenyl)benzamide
Identification and Characterization of Intermolecular Hydrogen Bonding Networks
In the solid state, molecules of N-substituted benzamides are known to form intricate networks stabilized by hydrogen bonds. For the parent compound, N-(4-methylphenyl)benzamide, crystallographic studies have revealed that molecules are linked into chains along the b-axis direction through N—H···O hydrogen bonds. researchgate.net This primary interaction involves the amide proton (N-H) acting as a hydrogen bond donor and the carbonyl oxygen (C=O) of an adjacent molecule serving as the acceptor.
Table 1: Predicted Hydrogen Bond Parameters for this compound
| Donor (D) | Hydrogen (H) | Acceptor (A) | Predicted D-H···A Interaction | Predicted D···A Distance (Å) | Predicted |
| N | H | O=C | Intermolecular N—H···O | 2.8 - 3.2 | 150 - 180 |
Analysis of Non-Covalent Halogen Bonding Interactions Involving Bromine Atoms
The presence of two bromine atoms in this compound introduces the possibility of halogen bonding, a non-covalent interaction where a halogen atom acts as an electrophilic species. The bromine atoms, particularly due to the electron-withdrawing nature of the adjacent carbonyl group and the aromatic ring, can exhibit a region of positive electrostatic potential on their outer surface, known as a σ-hole. This positive region can interact favorably with nucleophilic moieties in neighboring molecules, such as the carbonyl oxygen or the π-system of the aromatic rings.
In related halogenated benzamide (B126) structures, various types of halogen bonds have been observed, including Br···O and Br···π interactions. These interactions, while generally weaker than conventional hydrogen bonds, play a crucial role in the directional control of crystal packing. The geometry of a halogen bond is typically characterized by the R-X···A angle (where R is the atom bonded to the halogen X, and A is the acceptor atom), which tends to be close to 180°.
Table 2: Potential Halogen Bonding Interactions in this compound
| Donor (X) | Acceptor (A) | Predicted X···A Interaction Type | Predicted X···A Distance (Å) | Predicted R-X···A Angle (°) |
| Br | O=C | Intermolecular Br···O | < 3.37 (sum of van der Waals radii) | ~165 |
| Br | π-system (benzoyl ring) | Intermolecular Br···π | < 3.5 | Variable |
| Br | π-system (tolyl ring) | Intermolecular Br···π | < 3.5 | Variable |
Pi-Pi Stacking and Other Aromatic Interactions in the Solid State
Aromatic rings in molecules like this compound often engage in π-π stacking interactions, which are attractive non-covalent forces between the electron clouds of adjacent aromatic systems. These interactions can be broadly categorized into face-to-face and edge-to-face arrangements. In many substituted benzanilides, parallel-displaced or tilted π-π stacking is observed, where the centroids of the aromatic rings are offset from one another.
Vibrational Spectroscopy (Fourier-Transform Infrared and Raman) for Functional Group and Vibrational Mode Assignments of this compound
Vibrational spectroscopy provides a powerful tool for identifying the functional groups and understanding the bonding within a molecule. Both Fourier-Transform Infrared (FTIR) and Raman spectroscopy are expected to yield characteristic spectra for this compound.
FTIR Spectroscopy: The FTIR spectrum would be dominated by a strong absorption band corresponding to the C=O stretching vibration of the amide group, typically appearing in the range of 1630-1680 cm⁻¹. The N-H stretching vibration would be observed as a peak between 3200 and 3400 cm⁻¹, and its position and shape can provide information about the extent of hydrogen bonding. Other characteristic bands would include C-N stretching, aromatic C-H and C=C stretching, and the C-Br stretching vibrations, which are expected at lower wavenumbers.
Raman Spectroscopy: Raman spectroscopy, being particularly sensitive to non-polar bonds and symmetric vibrations, would provide complementary information. The aromatic ring vibrations are often strong in Raman spectra. The C-Br stretching modes would also be observable.
Table 3: Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Predicted FTIR Wavenumber (cm⁻¹) | Predicted Raman Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3200 - 3400 | 3200 - 3400 | Medium-Strong |
| Aromatic C-H Stretch | 3000 - 3100 | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch | 2850 - 3000 | 2850 - 3000 | Weak-Medium |
| C=O Stretch (Amide I) | 1630 - 1680 | 1630 - 1680 | Strong |
| N-H Bend (Amide II) | 1510 - 1570 | 1510 - 1570 | Medium |
| Aromatic C=C Stretch | 1450 - 1600 | 1450 - 1600 | Medium-Strong |
| C-N Stretch | 1200 - 1350 | 1200 - 1350 | Medium |
| C-Br Stretch | 500 - 700 | 500 - 700 | Medium-Strong |
High-Resolution Mass Spectrometry (HRMS) for Isotopic Pattern and Fragmentation Pathway Elucidation of this compound
High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the precise molecular weight and elemental composition of a compound. For this compound (C₁₄H₁₁Br₂NO), the presence of two bromine atoms will result in a characteristic isotopic pattern for the molecular ion peak. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance. Therefore, the molecular ion region will exhibit a triplet of peaks corresponding to [M]⁺, [M+2]⁺, and [M+4]⁺ in an approximate intensity ratio of 1:2:1.
Electron Ionization (EI) would likely induce fragmentation of the molecule. The fragmentation pathways can provide valuable structural information. Common fragmentation patterns for benzamides include cleavage of the amide bond.
Predicted Fragmentation Pathways:
α-cleavage: Loss of the tolyl group ([M - C₇H₇]⁺) or the dibromophenyl group ([M - C₇H₃Br₂]⁺).
Amide bond cleavage: Formation of the dibromobenzoyl cation ([C₇H₃Br₂O]⁺) or the N-(4-methylphenyl)aminyl radical cation.
Loss of Bromine: Sequential loss of bromine atoms ([M - Br]⁺ and [M - 2Br]⁺) is also a highly probable fragmentation pathway for halogenated compounds. researchgate.net
Table 4: Predicted High-Resolution Mass Spectrometry Data for this compound
| Ion | Predicted m/z (Monoisotopic) | Possible Formula | Description |
| [M]⁺ | 368.9207 | C₁₄H₁₁⁷⁹Br₂NO | Molecular Ion |
| [M+2]⁺ | 370.9187 | C₁₄H₁₁⁷⁹Br⁸¹BrNO | Isotopic Peak |
| [M+4]⁺ | 372.9166 | C₁₄H₁₁⁸¹Br₂NO | Isotopic Peak |
| [M - Br]⁺ | 290.0031 | C₁₄H₁₁⁷⁹BrNO | Loss of one Bromine atom |
| [C₇H₃Br₂O]⁺ | 260.8547 | C₇H₃⁷⁹Br₂O | Dibromobenzoyl cation |
| [C₇H₇N]⁺ | 105.0578 | C₇H₇N | 4-methylaniline fragment |
| [C₇H₇]⁺ | 91.0548 | C₇H₇ | Tropylium ion from tolyl group |
Chiroptical Spectroscopy (VCD, ECD) for Stereochemical Analysis of Chiral Derivatives of this compound (If Applicable)
As this compound itself is an achiral molecule, it will not exhibit a signal in chiroptical spectroscopy techniques such as Vibrational Circular Dichroism (VCD) or Electronic Circular Dichroism (ECD). These techniques are specifically used to study chiral molecules, which are non-superimposable on their mirror images.
However, if a chiral center were to be introduced into the molecule, for example, by replacing the methyl group with a chiral substituent or by synthesizing atropisomeric derivatives where rotation around the C-N bond is restricted, then VCD and ECD could be powerful tools for stereochemical analysis.
Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting VCD spectrum provides information about the three-dimensional arrangement of atoms, allowing for the determination of the absolute configuration of a chiral molecule when compared with quantum chemical calculations.
Electronic Circular Dichroism (ECD): ECD measures the differential absorption of left and right circularly polarized ultraviolet-visible light. The Cotton effects observed in an ECD spectrum are characteristic of the electronic transitions within the chromophores of a chiral molecule and can be used to assign the absolute stereochemistry.
Currently, there is no information available in the scientific literature regarding the synthesis or chiroptical analysis of chiral derivatives of this compound. Therefore, this section remains a prospective analysis of what could be investigated if such chiral analogues were to be prepared.
Computational Chemistry and Theoretical Characterization of 2,4 Dibromo N 4 Methylphenyl Benzamide
Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods) for Electronic Structure Analysis of 2,4-dibromo-N-(4-methylphenyl)benzamide
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are instrumental in understanding the electronic structure of molecules like this compound. These methods solve the Schrödinger equation (or its density-based equivalent) to determine the molecule's electronic and geometric properties.
Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For this compound, the key conformational features are the dihedral angles between the two aromatic rings and the central amide plane.
Studies on related N-phenylbenzamide derivatives reveal that the planarity of the molecule is influenced by the substituents on the rings. For instance, in the crystal structure of 4-methoxy-N-phenylbenzamide, the dihedral angle between the benzene (B151609) rings is 65.18 (4)°. nih.gov The central amide group is twisted with respect to both the phenyl and the 4-methoxybenzene rings, with dihedral angles of 34.70 (8)° and 30.62 (8)°, respectively. nih.gov Similarly, for N-(2-hydroxy-5-methylphenyl)benzamide, the central amide moiety is nearly planar and forms dihedral angles of 5.63 (6)° with the phenyl ring and 10.20 (5)° with the hydroxyphenyl ring. researchgate.net For this compound, it is expected that the bulky bromine atoms at the 2- and 4-positions of the benzoyl ring will induce significant steric hindrance, likely resulting in a non-planar conformation with a substantial twist between the two aromatic rings.
A conformational energy landscape can be mapped by systematically rotating the key dihedral angles and calculating the energy at each point. This would reveal the global minimum energy conformation as well as any local minima and the energy barriers between them.
Table 1: Illustrative Dihedral Angles in Related Benzamide (B126) Derivatives
| Compound | Dihedral Angle between Aromatic Rings (°) | Dihedral Angle (Amide-Phenyl Ring 1) (°) | Dihedral Angle (Amide-Phenyl Ring 2) (°) | Reference |
| 4-methoxy-N-phenylbenzamide | 65.18 | 34.70 | 30.62 | nih.gov |
| N-(2-hydroxy-5-methylphenyl)benzamide | - | 5.63 | 10.20 | researchgate.net |
| N-(4-Methylphenyl)benzamide | 63.41 | - | 20.5 | researchgate.net |
This table presents data for related compounds to illustrate typical conformational features in benzanilides.
Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity.
In a study of N-(2-aminophenyl)-2-(4-bromophenoxy)acetamide, a related compound with a bromo-substituted ring, the HOMO-LUMO energy gap was calculated to be 5.406 eV, indicating high stability. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich N-(4-methylphenyl) moiety, while the LUMO is likely to be distributed over the electron-withdrawing 2,4-dibromobenzoyl group. The presence of the electron-donating methyl group on one ring and the electron-withdrawing bromine atoms on the other would influence the energies of the FMOs.
Table 2: Illustrative FMO Data for a Related Compound
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Reference |
| N-(2-aminophenyl)-2-(4-bromophenoxy)acetamide | - | - | 5.406 | nih.gov |
This table provides an example of a calculated HOMO-LUMO gap for a related brominated aromatic amide.
An Electrostatic Potential (ESP) map illustrates the charge distribution on the surface of a molecule. It is a valuable tool for predicting sites of electrophilic and nucleophilic attack, as well as intermolecular interactions. Regions of negative potential (typically colored red) indicate electron-rich areas, while regions of positive potential (blue) are electron-poor.
For this compound, the ESP map is expected to show a region of high negative potential around the carbonyl oxygen atom, making it a primary site for hydrogen bond acceptance. The bromine atoms, due to their electronegativity, will also contribute to negative potential regions. The amide hydrogen (N-H) will exhibit a positive potential, making it a hydrogen bond donor. The aromatic rings will show a more complex potential distribution, with the methyl-substituted ring being more electron-rich than the dibrominated ring.
Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data for structure validation.
NMR Chemical Shifts: Theoretical calculations can provide predictions of ¹H and ¹³C NMR chemical shifts. For this compound, the chemical shifts of the aromatic protons and carbons would be influenced by the positions of the bromine and methyl substituents. The protons on the dibrominated ring are expected to be shifted downfield due to the electron-withdrawing nature of the bromine atoms.
Vibrational Frequencies: The infrared (IR) and Raman spectra of a molecule are determined by its vibrational modes. DFT calculations can predict these vibrational frequencies. For the target compound, characteristic vibrational modes would include the N-H stretch, the C=O stretch of the amide group, and various C-H and C-C stretching and bending modes of the aromatic rings. The C-Br stretching frequencies would also be present at lower wavenumbers.
UV-Vis Maxima: Time-dependent DFT (TD-DFT) is commonly used to predict the electronic absorption spectra (UV-Vis) of molecules. The absorption maxima (λ_max) correspond to electronic transitions, typically from the HOMO to the LUMO or other low-lying unoccupied orbitals. For this compound, the UV-Vis spectrum is expected to show absorptions corresponding to π→π* transitions within the aromatic systems. The extended conjugation across the amide linkage will influence the position of these absorption bands. In a study on 4-(4-Methylphenyl Thio)benzophenone, TD-DFT calculations showed that extended delocalization leads to absorption at higher wavelengths. chemrxiv.org
Molecular Dynamics (MD) Simulations for Solution-Phase Behavior and Solvent Interactions of this compound
Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time, including their interactions with solvent molecules. An MD simulation of this compound in a solvent like dimethyl sulfoxide (B87167) (DMSO) or chloroform (B151607) would reveal how the solvent molecules arrange themselves around the solute and how the solute's conformation changes over time in the solution phase.
Key insights from an MD simulation would include:
Solvation Shell Structure: Analysis of the radial distribution functions between atoms of the solute and solvent would describe the structure of the solvation shells. For example, it would show the preferred locations of solvent molecules around the carbonyl oxygen and the N-H group.
Conformational Dynamics: The simulation would show the flexibility of the molecule in solution, including fluctuations in the dihedral angles between the aromatic rings.
Hydrogen Bonding Dynamics: The formation and breaking of hydrogen bonds between the amide group of the solute and the solvent molecules could be monitored over time, providing information on the strength and lifetime of these interactions.
Non-Covalent Interaction (NCI) Analysis and Symmetry-Adapted Perturbation Theory (SAPT) for Intermolecular Forces in this compound Aggregates
In the solid state, the properties of a molecular crystal are governed by intermolecular forces. NCI analysis and SAPT are computational techniques used to understand and quantify these non-covalent interactions.
Non-Covalent Interaction (NCI) Analysis: NCI analysis is a method that visualizes and characterizes non-covalent interactions in real space. For a dimer or a larger aggregate of this compound, NCI plots would reveal regions of hydrogen bonding (e.g., N-H···O=C), halogen bonding (C-Br···O or C-Br···π), π-π stacking between the aromatic rings, and van der Waals interactions. In related halogenated compounds, halogen bonding has been shown to be a significant interaction in the crystal packing. mdpi.com
Reaction Mechanism Studies of this compound Transformations via Computational Approaches
Computational studies are instrumental in mapping the potential energy surfaces of chemical reactions, identifying transition states, and calculating activation barriers, thereby providing a detailed understanding of reaction mechanisms. For this compound, several transformations can be envisaged, with amide hydrolysis and nucleophilic aromatic substitution (SNAr) being prominent examples.
One of the fundamental reactions of amides is hydrolysis, which involves the cleavage of the resilient amide bond. Computational investigations, typically employing Density Functional Theory (DFT), can model the step-by-step process of this transformation. The generally accepted mechanism for the hydrolysis of N-arylbenzamides under acidic or basic conditions proceeds through a tetrahedral intermediate.
A plausible pathway for the transformation of this compound, such as its hydrolysis, can be computationally modeled. This involves calculating the energies of the reactant, transition states, intermediates, and products. For instance, the hydrolysis could be initiated by the nucleophilic attack of a water molecule or hydroxide (B78521) ion on the carbonyl carbon of the amide. DFT calculations can provide the Gibbs free energy barriers for these steps. nih.gov
Another significant transformation for this molecule is nucleophilic aromatic substitution, where a nucleophile replaces one of the bromine atoms on the benzoyl ring. The presence of two bromine atoms at positions 2 and 4 offers different possibilities for substitution. Computational models can predict the regioselectivity of such reactions by comparing the activation energies for the attack at each position. The reaction is anticipated to proceed via a Meisenheimer-like intermediate, and the stability of this intermediate, as calculated by computational methods, can indicate the preferred reaction pathway. nih.gov
Below is a representative data table illustrating the type of information that can be obtained from a computational study of a hypothetical transformation of this compound.
Table 1: Hypothetical Computationally-Derived Energy Profile for a Transformation of this compound (Note: The following data is illustrative and based on typical values for similar reactions, as specific experimental or computational data for this exact transformation is not publicly available.)
| Reaction Coordinate | Species | Relative Gibbs Free Energy (kcal/mol) |
| Reactant | This compound | 0.0 |
| Transition State 1 | First Transition State | +25.3 |
| Intermediate | Tetrahedral Intermediate | +15.8 |
| Transition State 2 | Second Transition State | +22.1 |
| Products | Hydrolysis Products | -5.7 |
QSAR (Quantitative Structure-Activity Relationship) Modeling of Chemical Reactivity for this compound and its Analogs (Excluding Biological Contexts)
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to a specific property, in this case, chemical reactivity. wikipedia.org These models are powerful tools for predicting the reactivity of new, unsynthesized compounds based on the properties of known molecules. For this compound and its analogs, a QSAR model could be developed to predict their reactivity in a particular chemical transformation, such as susceptibility to nucleophilic attack or the rate of a substitution reaction.
To build a QSAR model for chemical reactivity, a dataset of analogous compounds with experimentally determined reactivity data is required. For each compound in the series, a set of molecular descriptors is calculated. These descriptors can be categorized as constitutional, topological, geometrical, and quantum-chemical. Quantum-chemical descriptors, derived from computational chemistry calculations, are particularly useful for describing reactivity. researchgate.net
For a series of analogs of this compound, relevant descriptors for predicting chemical reactivity might include:
Electronic Descriptors:
HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: These are related to the electron-donating and electron-accepting abilities of a molecule, respectively. A lower LUMO energy often correlates with higher reactivity towards nucleophiles. nih.gov
Atomic Charges: The partial charges on specific atoms (e.g., the carbonyl carbon or the carbons bearing the bromine atoms) can indicate sites susceptible to nucleophilic or electrophilic attack.
Steric Descriptors:
Molecular Volume and Surface Area: These can influence how easily a reactant can approach the molecule.
Sterimol Parameters: These describe the steric bulk of substituents.
Topological and Constitutional Descriptors:
Molecular Weight: A fundamental property of the molecule.
Number of Halogen Atoms: The presence and number of halogens can significantly influence reactivity.
A multiple linear regression (MLR) or more advanced machine learning model can then be used to find a mathematical relationship between these descriptors and the observed reactivity. The resulting QSAR equation would allow for the prediction of the reactivity of other, similar compounds.
The following table provides a hypothetical dataset that could be used to develop a QSAR model for the chemical reactivity of analogs of this compound.
Table 2: Hypothetical Data for QSAR Modeling of Chemical Reactivity of this compound Analogs (Note: This table is for illustrative purposes. The reactivity values and descriptor values are hypothetical.)
| Compound | Log(Reactivity) | LUMO Energy (eV) | Carbonyl Carbon Charge (e) | Molecular Volume (ų) |
| 2,4-dichloro-N-(4-methylphenyl)benzamide | 1.2 | -1.5 | +0.45 | 280.5 |
| 2-bromo-4-chloro-N-(4-methylphenyl)benzamide | 1.5 | -1.7 | +0.47 | 285.2 |
| This compound | 1.8 | -1.9 | +0.49 | 290.0 |
| 2,4-dibromo-N-(phenyl)benzamide | 1.7 | -1.8 | +0.48 | 275.8 |
| 2,4-dibromo-N-(4-chlorophenyl)benzamide | 2.1 | -2.2 | +0.51 | 292.3 |
Chemical Reactivity and Derivatization Strategies for 2,4 Dibromo N 4 Methylphenyl Benzamide
Palladium-Catalyzed Cross-Coupling Reactions at the Bromine Centers of 2,4-dibromo-N-(4-methylphenyl)benzamide
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov For this compound, these reactions provide a pathway to selectively introduce a diverse range of substituents at the bromine-bearing carbon atoms. The regioselectivity of these reactions is a critical aspect, often influenced by the electronic and steric environment of the two bromine atoms. Generally, the bromine at the C2 position, being ortho to the activating amide group, is expected to be more reactive towards oxidative addition to the palladium(0) catalyst.
Regioselective Suzuki-Miyaura Coupling with Boronic Acids/Esters
The Suzuki-Miyaura coupling is a widely used method for the formation of C-C bonds by reacting an organoboron compound with a halide. nih.gov In the case of 2,4-dibromobenzamide (B2968935) derivatives, regioselective Suzuki-Miyaura coupling can be achieved to introduce aryl or vinyl groups. The reaction typically shows a preference for the more reactive C2 position.
For instance, the coupling of 2,4-dibromobenzamides with various arylboronic acids in the presence of a palladium catalyst and a base can lead to the selective formation of 2-aryl-4-bromobenzamide derivatives. The choice of catalyst, ligand, and reaction conditions can influence the selectivity and yield of the mono-arylated product.
Table 1: Examples of Regioselective Suzuki-Miyaura Coupling of 2,4-Dibromo-N-arylbenzamides
| Entry | Arylboronic Acid | Catalyst System | Base | Solvent | Product | Yield (%) | Ref. |
|---|---|---|---|---|---|---|---|
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 2-phenyl-4-bromo-N-(4-methylphenyl)benzamide | 85 | [Fictional Data] |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 2-(4-methoxyphenyl)-4-bromo-N-(4-methylphenyl)benzamide | 92 | [Fictional Data] |
| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 2-(thiophen-3-yl)-4-bromo-N-(4-methylphenyl)benzamide | 78 | [Fictional Data] |
This data is illustrative and based on typical outcomes for similar substrates, as specific literature on this compound is not available.
Sonogashira Coupling for Introduction of Alkynes
The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes. For this compound, this reaction can be employed to introduce alkynyl moieties, again with a general preference for the C2 position under controlled conditions.
The reaction typically requires a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.org Copper-free Sonogashira protocols have also been developed. libretexts.org The regioselective mono-alkynylation of 2,4-dibromobenzamides provides valuable building blocks for further synthetic transformations.
Table 2: Illustrative Sonogashira Coupling of this compound
| Entry | Terminal Alkyne | Catalyst System | Base | Solvent | Product | Yield (%) | Ref. |
|---|---|---|---|---|---|---|---|
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 2-(phenylethynyl)-4-bromo-N-(4-methylphenyl)benzamide | 88 | [Fictional Data] |
| 2 | Trimethylsilylacetylene | Pd(OAc)₂ / PPh₃ / CuI | i-Pr₂NEt | DMF | 2-((trimethylsilyl)ethynyl)-4-bromo-N-(4-methylphenyl)benzamide | 90 | [Fictional Data] |
| 3 | 1-Hexyne | Pd(PPh₃)₄ / CuI | Piperidine | Toluene | 2-(hex-1-yn-1-yl)-4-bromo-N-(4-methylphenyl)benzamide | 82 | [Fictional Data] |
This data is illustrative and based on typical outcomes for similar substrates, as specific literature on this compound is not available.
Heck Reactions for Olefin Functionalization
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene in the presence of a base. buecher.de This reaction is a powerful method for the synthesis of substituted olefins. In the context of this compound, the Heck reaction can be used to introduce vinyl groups. The regioselectivity of the Heck reaction on dihalogenated substrates can be influenced by the catalyst, ligands, and reaction conditions, often favoring the more electron-deficient C-Br bond. nih.gov
Table 3: Hypothetical Heck Reactions with this compound
| Entry | Olefin | Catalyst System | Base | Solvent | Product | Yield (%) | Ref. |
|---|---|---|---|---|---|---|---|
| 1 | Styrene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 2-styryl-4-bromo-N-(4-methylphenyl)benzamide | 75 | [Fictional Data] |
| 2 | Methyl acrylate | PdCl₂(PPh₃)₂ | NaOAc | DMA | Methyl 3-(2-bromo-4-((4-methylphenyl)carbamoyl)phenyl)acrylate | 80 | [Fictional Data] |
| 3 | 1-Octene | Pd₂(dba)₃ / PCy₃ | K₂CO₃ | Dioxane | 2-(oct-1-en-1-yl)-4-bromo-N-(4-methylphenyl)benzamide | 68 | [Fictional Data] |
This data is illustrative and based on typical outcomes for similar substrates, as specific literature on this compound is not available.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.orglibretexts.org This reaction is of great significance in medicinal chemistry for the synthesis of arylamines. nih.gov For this compound, this methodology can be applied to introduce primary or secondary amine functionalities. The choice of ligand is crucial for the success of the Buchwald-Hartwig amination, with bulky, electron-rich phosphine (B1218219) ligands often providing the best results. wuxiapptec.com
Table 4: Representative Buchwald-Hartwig Amination of this compound
| Entry | Amine | Catalyst System | Base | Solvent | Product | Yield (%) | Ref. |
|---|---|---|---|---|---|---|---|
| 1 | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 2-(morpholin-4-yl)-4-bromo-N-(4-methylphenyl)benzamide | 95 | [Fictional Data] |
| 2 | Aniline (B41778) | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | 2-(phenylamino)-4-bromo-N-(4-methylphenyl)benzamide | 85 | [Fictional Data] |
| 3 | Benzylamine | PdCl₂(dppf) | K₃PO₄ | THF | 2-(benzylamino)-4-bromo-N-(4-methylphenyl)benzamide | 89 | [Fictional Data] |
This data is illustrative and based on typical outcomes for similar substrates, as specific literature on this compound is not available.
Negishi and Stille Coupling Reactions for C-C Bond Formation
The Negishi and Stille coupling reactions are versatile methods for the formation of carbon-carbon bonds. The Negishi coupling employs organozinc reagents, while the Stille coupling utilizes organostannanes. youtube.combeilstein-journals.org Both reactions are catalyzed by palladium complexes and can be applied to this compound to introduce a wide variety of alkyl, vinyl, and aryl groups.
The general catalytic cycle for these reactions involves oxidative addition, transmetalation, and reductive elimination. youtube.com The regioselectivity is expected to favor the C2 position due to the electronic activation by the adjacent amide group.
Table 5: Illustrative Negishi and Stille Coupling Reactions
| Entry | Reaction Type | Organometallic Reagent | Catalyst System | Solvent | Product | Yield (%) | Ref. |
|---|---|---|---|---|---|---|---|
| 1 | Negishi | Phenylzinc chloride | Pd(PPh₃)₄ | THF | 2-phenyl-4-bromo-N-(4-methylphenyl)benzamide | 82 | [Fictional Data] |
| 2 | Stille | Tributyl(vinyl)stannane | PdCl₂(PPh₃)₂ | Toluene | 2-vinyl-4-bromo-N-(4-methylphenyl)benzamide | 79 | [Fictional Data] |
| 3 | Negishi | Ethylzinc bromide | Pd(dppf)Cl₂ | DMF | 2-ethyl-4-bromo-N-(4-methylphenyl)benzamide | 75 | [Fictional Data] |
This data is illustrative and based on typical outcomes for similar substrates, as specific literature on this compound is not available.
Nucleophilic Aromatic Substitution (SNAr) Reactions on this compound
Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org For this reaction to occur, the aromatic ring must be activated by electron-withdrawing groups. masterorganicchemistry.com In this compound, the benzamide (B126) group provides some electron-withdrawing character, potentially enabling SNAr reactions, particularly at the C2 and C4 positions which are ortho and para to the carbonyl group, respectively.
The reaction proceeds through an addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.org The rate of reaction is influenced by the nature of the nucleophile, the leaving group, and the solvent. Strong nucleophiles such as alkoxides, thiolates, and amines can be used to displace the bromide ions. The regioselectivity of SNAr on 2,4-dibromobenzamides would depend on the relative stability of the Meisenheimer complexes formed by nucleophilic attack at C2 versus C4.
Table 6: Potential Nucleophilic Aromatic Substitution Reactions
| Entry | Nucleophile | Reaction Conditions | Product | Ref. |
|---|---|---|---|---|
| 1 | Sodium methoxide | MeOH, reflux | 2-methoxy-4-bromo-N-(4-methylphenyl)benzamide or 4-methoxy-2-bromo-N-(4-methylphenyl)benzamide | [Fictional Data] |
| 2 | Sodium thiophenoxide | DMF, 100 °C | 2-(phenylthio)-4-bromo-N-(4-methylphenyl)benzamide or 4-(phenylthio)-2-bromo-N-(4-methylphenyl)benzamide | [Fictional Data] |
| 3 | Piperidine | High temperature | 2-(piperidin-1-yl)-4-bromo-N-(4-methylphenyl)benzamide or 4-(piperidin-1-yl)-2-bromo-N-(4-methylphenyl)benzamide | [Fictional Data] |
This data is illustrative and based on general principles of SNAr reactions, as specific literature on this compound is not available.
Amide Bond Hydrolysis and Transamidation Reactions of this compound
The amide bond, while generally stable, can be cleaved through hydrolysis or undergo transamidation under specific conditions. These reactions are fundamental in modifying the core structure of the molecule.
Amide Bond Hydrolysis:
The hydrolysis of amides to their corresponding carboxylic acids and amines typically requires forcing conditions, such as prolonged heating in the presence of strong acids or bases. masterorganicchemistry.comlibretexts.org For this compound, hydrolysis would cleave the amide bond to yield 2,4-dibromobenzoic acid and 4-methylaniline (p-toluidine).
Acid-Catalyzed Hydrolysis: This process involves the protonation of the amide carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by water. masterorganicchemistry.com The reaction is typically carried out with mineral acids like hydrochloric acid or sulfuric acid.
Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon. This reaction is generally irreversible as the resulting carboxylate anion is deprotonated and thus unreactive towards the amine. libretexts.orgchemguide.co.uk
The reaction conditions for the hydrolysis of amides are generally harsh, a testament to the stability of the amide bond which is crucial in biological systems like proteins. masterorganicchemistry.comlibretexts.org
Table 1: Predicted Conditions for Amide Bond Hydrolysis
| Reaction Type | Reagents | Conditions | Products |
|---|---|---|---|
| Acidic Hydrolysis | HCl or H₂SO₄ (aq) | Heat | 2,4-Dibromobenzoic acid and 4-methylanilinium chloride |
Transamidation Reactions:
Transamidation, the exchange of the amine moiety of an amide, is a challenging yet valuable transformation for synthesizing new amide derivatives. Direct transamidation often requires catalysts to overcome the low reactivity of the amide bond. mdpi.comdalalinstitute.com
For this compound, a transamidation reaction would involve reacting it with a different amine to displace 4-methylaniline. Various methods have been developed for the transamidation of N-aryl amides, including:
Metal-Catalyzed Transamidation: Transition metal catalysts, such as those based on iron or copper, have been shown to facilitate transamidation reactions. mdpi.com For instance, iron(III) catalysts have been used for the transamidation of carboxamides. mdpi.com
Base-Mediated Transamidation: Strong bases can be used to promote the reaction, often under solvent-free conditions at elevated temperatures.
Boron-Mediated Transamidation: Boron-based reagents have also been employed to mediate these transformations. semanticscholar.org
The feasibility and efficiency of a transamidation reaction on this specific substrate would depend on the nucleophilicity of the incoming amine and the specific catalytic system employed.
Electrophilic Aromatic Substitution (EAS) Reactions on the Benzamide and Anilide Rings of this compound
The two aromatic rings in this compound exhibit different susceptibilities to electrophilic aromatic substitution (EAS) due to the electronic nature of their substituents.
The 2,4-dibromobenzoyl Ring: This ring is strongly deactivated towards EAS. The bromine atoms are deactivating groups due to their electron-withdrawing inductive effect, although they are ortho, para-directing. pitt.edu The carbonyl group of the amide is also a strong deactivating and meta-directing group. Therefore, further electrophilic substitution on this ring would be extremely difficult and require harsh reaction conditions. If a reaction were to occur, the incoming electrophile would likely be directed to the position meta to the carbonyl group and ortho/para to the bromine atoms, though steric hindrance would also play a significant role.
The N-(4-methylphenyl) Ring (Anilide Ring): This ring is activated towards EAS. The amide nitrogen, while part of a deactivating carbonyl system, can still donate its lone pair of electrons to the aromatic ring through resonance, acting as an ortho, para-director. The methyl group at the para position is also an activating, ortho, para-directing group. Consequently, this ring is the more likely site for electrophilic substitution.
Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. pitt.edufiveable.meyoutube.com
Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Reaction | Reagent | Predicted Major Product(s) on the Anilide Ring |
|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 2,4-dibromo-N-(3-nitro-4-methylphenyl)benzamide |
| Bromination | Br₂/FeBr₃ | 2,4-dibromo-N-(3-bromo-4-methylphenyl)benzamide |
The directing effects of the amide and methyl groups would reinforce substitution at the positions ortho to the amide and meta to the methyl group.
Metalation and Lithiation Strategies for Further Functionalization of this compound
Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. nih.gov In N-aryl benzamides, the amide group can act as a directed metalation group (DMG), facilitating deprotonation at the ortho position of the N-aryl ring.
For this compound, the amide group could direct the lithiation to the position ortho to the nitrogen on the p-tolyl ring. This would involve the use of a strong organolithium base, such as n-butyllithium or sec-butyllithium, often in the presence of a chelating agent like TMEDA (tetramethylethylenediamine).
The resulting aryllithium species can then be quenched with various electrophiles to introduce a wide range of functional groups.
Table 3: Potential Functionalization via Directed ortho-Metalation
| Electrophile | Reagent Example | Introduced Functional Group |
|---|---|---|
| Carbonyl compounds | Aldehydes, Ketones | Hydroxyalkyl |
| Alkyl halides | Methyl iodide | Methyl |
| Silyl halides | Trimethylsilyl chloride | Trimethylsilyl |
An alternative site for metalation could be one of the bromine-bearing positions on the benzoyl ring via lithium-halogen exchange. This reaction is typically fast and occurs at low temperatures. Subsequent reaction with an electrophile would lead to functionalization at that position.
Investigation of Radical Reactions Involving this compound
While less common for this class of compounds compared to ionic reactions, radical reactions could offer alternative pathways for functionalization. The bromine atoms on the benzoyl ring could potentially participate in radical reactions. For instance, radical-initiated ring-opening reactions have been observed in strained systems, though this is less directly applicable here. nih.gov
One potential area of investigation would be radical cyclization reactions if a suitable radical acceptor were present in the molecule. For example, if the N-aryl group contained an appropriately positioned alkene, an intramolecular radical cyclization could be initiated at one of the C-Br bonds.
Furthermore, the benzylic protons of the methyl group on the p-tolyl ring are susceptible to radical halogenation under the appropriate conditions (e.g., using N-bromosuccinimide with a radical initiator). This would provide a handle for further functionalization at the methyl group.
Research into the radical reactions of polyhalogenated aromatic compounds is an active area, often driven by environmental and toxicological concerns. nih.gov However, synthetic applications are also being explored.
Applications of 2,4 Dibromo N 4 Methylphenyl Benzamide in Advanced Chemical Systems Excluding Clinical Human Trials
2,4-dibromo-N-(4-methylphenyl)benzamide as a Versatile Intermediate in Organic Synthesis
There is currently no specific information available in the scientific literature on the use of this compound as an intermediate in organic synthesis. The presence of two bromine atoms on the benzoyl ring and a methyl group on the N-phenyl ring suggests potential for various cross-coupling reactions and further functionalization. However, without experimental data, its role remains theoretical.
Building Block for Complex Polycyclic Aromatic Compounds
No research has been found that utilizes this compound as a building block for the synthesis of complex polycyclic aromatic compounds.
Precursor for the Synthesis of Novel Heterocyclic Systems
There are no available studies demonstrating the use of this compound as a precursor for synthesizing novel heterocyclic systems.
Role in the Synthesis of Functional Organic Frameworks
The potential for this compound to be used in the synthesis of functional organic frameworks has not been explored in any published research to date.
Development of this compound in Materials Chemistry
Specific research on the applications of this compound in materials chemistry is not present in the available literature. The dibromo-functionality could theoretically be exploited for polymerization or incorporation into larger material structures, but this has not been documented.
Incorporation into Polymer Backbones and Side Chains
No studies have been identified that report the incorporation of this compound into either polymer backbones or side chains.
Self-Assembly Studies and Supramolecular Materials Derived from this compound
There is no available research on the self-assembly properties of this compound or the development of supramolecular materials derived from it.
Potential in Organic Electronics and Optoelectronic Devices
The unique electronic properties of benzamide (B126) derivatives, characterized by their aromatic structures and amide linkages, have positioned them as compounds of interest for applications in organic electronics and optoelectronic devices. While direct studies on this compound in this context are not extensively documented, the broader class of benzamides has shown promise. The inherent charge transport capabilities of the aromatic rings, combined with the potential for tuning electronic properties through substitution, make these molecules versatile building blocks.
Furthermore, the amide linkage in benzamides can influence molecular packing and intermolecular interactions, which are critical for charge transport in organic thin films. The ability to form hydrogen bonds can lead to ordered structures, a desirable trait for efficient charge mobility. The strategic placement of bromine and methyl groups on the phenyl rings of this compound could further modulate its electronic energy levels (HOMO/LUMO) and solid-state morphology, making it a candidate for investigation as a component in various organic electronic devices.
Liquid Crystalline Properties of Derivatives of this compound
The field of liquid crystals is built upon molecules that exhibit phases of matter intermediate between conventional liquids and solid crystals. wikipedia.org The molecular geometry and intermolecular forces of a compound are critical determinants of its ability to form such mesophases. Benzamide derivatives have been a subject of interest in the design of new liquid crystalline materials due to their rigid aromatic cores and the presence of amide groups that can form intermolecular hydrogen bonds, promoting the necessary molecular alignment. lookchem.com
Studies on various benzamide derivatives have demonstrated that the introduction of flexible alkyl or alkoxy chains as terminal groups can induce liquid crystalline behavior. researchgate.net For instance, the synthesis of bis-benzamides with flexible spacers has been shown to result in materials with diverse liquid crystalline properties. lookchem.com The formation of hydrogen bonds between the amide groups is thought to be a key factor in stabilizing the mesophases. lookchem.com
While there is no specific literature detailing the liquid crystalline properties of this compound itself, its structural features suggest that its derivatives could be designed to exhibit such behavior. The rigid core of the molecule, consisting of two phenyl rings linked by an amide group, provides the necessary anisotropy. By chemically modifying the molecule, for example, by introducing long alkyl chains to the phenyl rings, it is conceivable that liquid crystalline derivatives could be synthesized. The bromine and methyl substituents would likely influence the melting point and the temperature range of any potential liquid crystalline phases. Research on other amide-based systems has shown that even subtle changes, such as methylation of the amide nitrogen, can dramatically alter or eliminate liquid crystalline behavior due to changes in molecular shape and hydrogen bonding capability. rsc.org
This compound and its Derivatives as Ligands in Catalysis
The utility of organic molecules as ligands in transition metal-catalyzed reactions is a cornerstone of modern synthetic chemistry. The electronic and steric properties of a ligand are paramount in controlling the activity and selectivity of the metal catalyst. Benzamide derivatives, with their combination of aromatic rings and a coordinating amide group, offer a versatile scaffold for ligand design.
Design and Synthesis of Chiral Ligands based on this compound for Asymmetric Catalysis
Asymmetric catalysis, which enables the synthesis of enantiomerically enriched compounds, heavily relies on the use of chiral ligands. The design of effective chiral ligands often involves the introduction of stereogenic centers or axial chirality into a rigid molecular framework. While this compound is not itself chiral, it serves as a valuable precursor for the synthesis of chiral ligands.
The general approach to creating chiral ligands from such a scaffold would involve the introduction of a chiral moiety. This could be achieved, for example, by coupling a chiral amine to the benzoyl group or by functionalizing one of the phenyl rings with a chiral substituent. The development of chiral N-heterocyclic carbene (NHC) precursors from 2-fluoronitrobenzene through reaction with an optically pure amine demonstrates a viable synthetic strategy for introducing chirality. lookchem.com Similar methodologies could be adapted for the derivatization of the benzamide structure.
Furthermore, the synthesis of chiral bipyridyls through chemoenzymatic methods, involving bacterial dioxygenase-catalyzed reactions, highlights another potential route to chiral ligands. researchgate.net The bromine atoms on the this compound molecule are particularly useful as they provide reactive handles for cross-coupling reactions, allowing for the attachment of various chiral phosphines, oxazolines, or other coordinating groups that are known to be effective in asymmetric catalysis. researchgate.net The resulting ligands could then be used in a variety of enantioselective transformations.
Application in Transition Metal-Catalyzed Organic Transformations
Benzamide derivatives can participate in transition metal-catalyzed reactions both as substrates and as ligands. The palladium-catalyzed cross-coupling of amines with aryl halides is a powerful method for the synthesis of N-aryl amides. nih.gov This suggests that the core structure of this compound could be assembled using such catalytic methods.
Conversely, the amide group and the aromatic rings of benzamides can coordinate to transition metals, influencing the outcome of catalytic reactions. Benzimidazole-based ligands, which are structurally related to benzamides, have been extensively used in catalysis. researchgate.netnih.gov These ligands can be coordinated to a variety of metals, including copper, nickel, and palladium, to catalyze a range of transformations. researchgate.net
The bromine atoms in this compound make it an ideal candidate for use in cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions. These reactions would allow for the substitution of the bromine atoms with other functional groups, leading to the synthesis of more complex molecules. The amide moiety can act as a directing group in C-H activation reactions, enabling the functionalization of specific positions on the aromatic rings. Nickel-catalyzed hydroarylation of vinyl amides is a known method for producing α-arylbenzamides, showcasing the utility of benzamides in catalytic transformations. nih.gov
Molecular Recognition and Host-Guest Chemistry Involving this compound
Molecular recognition is the specific interaction between two or more molecules through non-covalent forces. Host-guest chemistry, a branch of supramolecular chemistry, focuses on the design of "host" molecules that can bind "guest" molecules or ions. nih.gov Benzamide derivatives are well-suited for these applications due to their ability to form hydrogen bonds via the amide group and engage in π-π stacking interactions through their aromatic rings.
The amide linkage in this compound can act as both a hydrogen bond donor (N-H) and acceptor (C=O), allowing it to participate in the formation of well-defined supramolecular structures. These interactions are crucial for the selective binding of guest molecules. For instance, the design of amide-linked benzamide derivatives has been explored for their ability to inhibit amyloid-beta aggregation, a process central to Alzheimer's disease, by recognizing and binding to the peptide aggregates. researchgate.net
While specific host-guest studies involving this compound are not prevalent, the principles of supramolecular chemistry suggest its potential in this area. The dibromo-substituted ring could be functionalized to create a pre-organized cavity suitable for binding specific guests. The electronic nature of the bromine and methyl substituents would also influence the binding affinity and selectivity of the host molecule. The ability to form coordination polymers with metal ions further expands the potential applications of benzamide derivatives in creating complex host-guest systems. mdpi.com
Exploration of this compound in Chemical Sensing and Detection Technologies
Chemical sensors are devices that detect and respond to specific chemical species. The development of new chemosensors often relies on the synthesis of receptor molecules that exhibit a measurable change in their physical or chemical properties upon binding to a target analyte. Benzamide derivatives have emerged as promising candidates for the construction of such receptors.
A notable example is the development of a chemosensor based on a benzamide hydrazone for the highly selective detection of cyanide ions. tandfonline.com The sensing mechanism involves the deprotonation of the N-H group of the benzamide moiety upon interaction with the cyanide anion, leading to a colorimetric or fluorometric response. tandfonline.com This demonstrates the potential of the benzamide scaffold in the design of anion sensors.
The structure of this compound provides a platform that could be elaborated into a chemical sensor. The N-H group of the amide linkage can serve as a recognition site for anions, while the two phenyl rings can be functionalized with chromophores or fluorophores to provide a signaling unit. The bromine atoms offer convenient points for modification to tune the sensor's selectivity and sensitivity. For example, they could be replaced with groups that enhance the binding affinity for a particular analyte or that modulate the photophysical properties of the molecule. The design possibilities afforded by this versatile scaffold make it an intriguing subject for future research in the field of chemical sensing.
Photochemical Applications of this compound
Currently, there is a notable absence of published research specifically detailing the photochemical applications of this compound in advanced chemical systems. Extensive searches of scientific literature and chemical databases did not yield specific studies investigating the use of this compound in areas such as photoredox catalysis, photoinitiating systems, or as a photosensitizer.
The fundamental components of a molecule that dictate its potential for photochemical applications include its ability to absorb light and subsequently undergo processes like energy transfer or electron transfer. While the benzamide core and the presence of bromine and methylphenyl substituents in this compound suggest potential for interesting photophysical properties, these have not been experimentally documented in the public domain.
For a compound to be effective in photochemical applications, detailed characterization of its photophysical properties is essential. This typically includes determining its absorption and emission spectra, quantum yields of fluorescence and phosphorescence, and excited-state lifetimes. Such data is crucial for understanding how the molecule interacts with light and its potential to mediate photochemical reactions.
In the broader context of photochemistry, related classes of compounds, such as other halogenated benzamides or N-aryl amides, have been explored for various applications. These investigations often focus on mechanisms like photoinduced dehalogenation or the generation of reactive species upon irradiation. However, direct extrapolation of these findings to this compound is speculative without specific experimental evidence.
The following table summarizes the key photophysical parameters that would need to be determined to assess the photochemical potential of this compound.
Table 1: Essential Photophysical Parameters for Assessing Photochemical Applications
| Parameter | Description | Relevance to Photochemical Applications |
| Molar Absorptivity (ε) | A measure of how strongly a chemical species absorbs light at a given wavelength. | Determines the efficiency of light absorption, a prerequisite for any photochemical process. |
| Absorption Maximum (λmax) | The wavelength at which a substance has its strongest photon absorption. | Indicates the optimal wavelength of light required to excite the molecule. |
| Fluorescence Quantum Yield (Φf) | The ratio of photons emitted as fluorescence to the number of photons absorbed. | Provides insight into the de-excitation pathways of the singlet excited state. |
| Phosphorescence Quantum Yield (Φp) | The ratio of photons emitted as phosphorescence to the number of photons absorbed. | Indicates the efficiency of intersystem crossing to the triplet state, which is often crucial for photosensitization. |
| Excited-State Lifetimes (τ) | The average time a molecule spends in an excited state before returning to the ground state. | Longer lifetimes, particularly of the triplet state, can increase the probability of bimolecular reactions. |
| Singlet Oxygen Quantum Yield (ΦΔ) | The efficiency of generating singlet oxygen upon photosensitization. | A key parameter for applications in photodynamic therapy and photooxidation reactions. |
Without experimental data for these parameters for this compound, its utility in photochemical applications remains uncharacterized. Future research would be necessary to explore and potentially establish its role in this field of chemistry.
Structure Reactivity and Structure Property Relationship Studies of 2,4 Dibromo N 4 Methylphenyl Benzamide
Influence of Bromine Substitution Pattern on the Reactivity Profile of 2,4-dibromo-N-(4-methylphenyl)benzamide
The reactivity of this compound is profoundly influenced by the electronic and steric effects of the two bromine atoms on the benzoyl ring. Bromine, being an electronegative atom, exerts a deactivating, electron-withdrawing inductive effect (-I) on the aromatic ring, making it less susceptible to electrophilic aromatic substitution. However, as a halogen, it also possesses lone pairs of electrons that can be donated to the ring through resonance, a +M effect, which directs incoming electrophiles to the ortho and para positions.
In the case of this compound, the two bromine atoms are located at positions that significantly impact the electron density distribution. The bromine at position 2 (ortho to the amide linkage) and the bromine at position 4 (para to the amide linkage) both deactivate the ring. The positions available for further electrophilic substitution (positions 3, 5, and 6) are all meta to one or both bromine atoms, further reducing their reactivity.
The primary mode of reaction for the benzoyl ring of this compound is nucleophilic aromatic substitution (SNA_r), particularly at the positions activated by the electron-withdrawing bromine atoms. The reactivity of dihalogenated pyrimidines, for instance, demonstrates that the position of substitution is highly sensitive to the electronic nature of other ring substituents. In systems with two leaving groups, the more electron-deficient position is typically favored for nucleophilic attack. For 2,4-dichloropyrimidines with an electron-withdrawing group at the 5-position, substitution preferentially occurs at C-4. nih.gov By analogy, in this compound, the C4-Br bond is generally more susceptible to nucleophilic attack than the C2-Br bond, due to the combined electron-withdrawing effects of the carbonyl group and the C2-bromine. However, the steric hindrance from the N-aryl group can influence the accessibility of the C2 position.
The following table illustrates the expected relative reactivity of different positions on the benzoyl ring towards nucleophilic attack, based on general principles of SNA_r reactions on dihalogenated aromatic systems.
| Position on Benzoyl Ring | Expected Relative Reactivity towards Nucleophiles | Influencing Factors |
| C2 | Moderate | Activated by C4-Br and C=O; Sterically hindered by amide group. |
| C4 | High | Activated by C2-Br and C=O. |
| C3, C5, C6 | Low | Not activated for nucleophilic attack. |
Impact of Amide Conformation on the Chemical Transformations and Solid-State Properties of this compound
In related N-aryl benzamides, such as N-(4-methylphenyl)benzamide, crystallographic studies have revealed that the two aromatic rings are typically not coplanar. For N-(4-methylphenyl)benzamide itself, the dihedral angle between the benzene (B151609) and methylphenyl rings is reported to be 63.41 (5)°. researchgate.net In 4-methyl-N-(4-methylphenyl)benzamide, this angle is 59.6 (5)°. nih.gov This twisted conformation arises from a balance between the delocalization of the nitrogen lone pair into the benzoyl group and steric repulsion between the ortho hydrogens of the two rings.
The presence of a bulky bromine atom at the ortho position (C2) in this compound is expected to have a significant impact on the amide conformation. This ortho-substituent will likely increase the dihedral angle between the benzoyl ring and the amide plane to minimize steric strain. This, in turn, can affect the degree of conjugation between the carbonyl group and the dibrominated ring, potentially influencing the reactivity of the carbonyl carbon.
The solid-state packing of this compound will be governed by a combination of intermolecular interactions, including hydrogen bonding, halogen bonding, and π-π stacking. The N-H and C=O groups of the amide linkage are prime sites for hydrogen bond formation, typically leading to the formation of chains or dimeric structures in the crystal lattice. researchgate.net The bromine atoms can participate in halogen bonding (C-Br···O or C-Br···π interactions), which are directional interactions that can play a significant role in crystal engineering. rsc.orgucsd.edu
The table below summarizes the expected conformational and solid-state parameters for this compound based on data from analogous structures.
| Parameter | Expected Value/Observation | Rationale based on Analogs |
| Dihedral Angle (Benzoyl - N-aryl) | > 60° | Increased steric hindrance from ortho-bromo substituent compared to unsubstituted analogs. |
| Primary Intermolecular Interaction | N-H···O=C Hydrogen Bonding | Common feature in N-aryl benzamides, leading to chain or dimer formation. researchgate.net |
| Secondary Intermolecular Interaction | C-Br···O Halogen Bonding | Presence of bromine atoms provides sites for halogen bonding. rsc.org |
| Crystal Packing Motif | Likely formation of chains or sheets | Driven by a combination of hydrogen and halogen bonds. |
Electronic and Steric Effects of the N-aryl (4-methylphenyl) Moiety on the Reactivity of this compound
The N-aryl (4-methylphenyl) group plays a crucial role in modulating the reactivity of this compound through both electronic and steric effects. The methyl group at the para position of the N-phenyl ring is an electron-donating group (+I and hyperconjugation effects). This increases the electron density on the nitrogen atom of the amide linkage.
This enhanced electron density on the nitrogen has several consequences. Firstly, it strengthens the resonance within the amide bond, potentially making the carbonyl carbon slightly less electrophilic compared to a non-substituted N-phenyl analog. Secondly, the increased nucleophilicity of the nitrogen can influence reactions involving this atom, although the steric hindrance from the adjacent benzoyl group is a significant factor.
The steric bulk of the N-aryl group, particularly the ortho-hydrogens, influences the conformation around the N-C(aryl) bond and can shield the carbonyl group and the ortho-bromine on the benzoyl ring from attack by bulky reagents. Studies on the base-induced rearrangement of N-alkyl arylsulfonamides have shown that the size of the N-alkyl group can significantly influence the reaction pathway, with bulkier groups favoring rearrangement over cyclization. mdpi.com A similar principle can be applied here, where the steric presence of the N-(4-methylphenyl) group can direct the approach of reagents.
The electronic nature of substituents on the N-aryl ring has been shown to affect the rates of elementary steps in transition-metal-catalyzed reactions. For instance, in Au(I)/Au(III) cross-coupling chemistry, electron-donating groups on the N-aryl moiety of P,N-ligands were found to influence the kinetics of oxidative addition. nih.gov While not a direct analogy, this highlights the transmission of electronic effects from the N-aryl ring to the reactive centers of the molecule.
The following table summarizes the key electronic and steric effects of the N-(4-methylphenyl) group.
| Effect | Description | Consequence for Reactivity |
| Electronic | ||
| +I and Hyperconjugation of methyl group | Increases electron density on the amide nitrogen. | May slightly decrease the electrophilicity of the carbonyl carbon. |
| Steric | ||
| Bulk of the N-aryl group | Hinders approach to the carbonyl group and the ortho-bromine. | Can influence regioselectivity in reactions involving these sites. |
| Torsional strain with the benzoyl ring | Influences the overall molecular conformation. | Affects the solid-state packing and potentially the accessibility of reactive sites. |
Correlation between Computational Predictions and Experimental Observations in the Chemistry of this compound
DFT calculations can provide valuable insights into several aspects of the molecule's chemistry. For instance, the calculated electrostatic potential map can predict the most likely sites for electrophilic and nucleophilic attack. The LUMO (Lowest Unoccupied Molecular Orbital) and LUMO map are particularly useful for predicting the regioselectivity of nucleophilic aromatic substitution reactions. In studies of dichloropyrimidines, the distribution of the LUMO was shown to successfully rationalize the observed C4 selectivity in S_NAr reactions. wuxiapptec.com For this compound, DFT calculations would likely show a larger LUMO lobe on C4 compared to C2, predicting the former as the more reactive site for nucleophilic attack.
Furthermore, computational methods can be used to determine the most stable conformation of the molecule by calculating the energies of different rotamers. This can predict the dihedral angles between the aromatic rings and the amide plane, which can be compared with experimental data from X-ray crystallography of similar compounds. For example, the crystal structure of 2-bromo-N-(2,4-difluorobenzyl)benzamide was determined and its properties were also studied by theoretical calculations, showing good agreement between the two. ucsd.eduresearchgate.net
Kinetic parameters for reactions, such as activation energies for different competing pathways, can also be calculated. For example, in the palladium-mediated C(sp3)–H bond activation of an N-methyl-N-(pyridin-2-yl)benzamide, DFT calculations were used to propose a plausible reaction mechanism that was consistent with experimental kinetic isotope effect studies. acs.org
The table below outlines how computational predictions for this compound could be correlated with expected experimental findings.
| Computational Prediction | Expected Experimental Correlation |
| LUMO Distribution | The position with the largest LUMO coefficient (predicted to be C4) should be the most reactive towards nucleophiles in S_NAr reactions. |
| Calculated Stable Conformer | The predicted dihedral angles should be similar to those observed in the crystal structures of closely related N-aryl benzamides. |
| Calculated Vibrational Frequencies | The predicted IR spectrum should show characteristic peaks for C=O and N-H stretching that are in good agreement with experimentally measured values. |
| Calculated Reaction Barriers | The predicted lowest energy pathway for a given reaction should correspond to the major product observed experimentally. |
Substituent Effects on the Supramolecular Assembly of this compound Analogs
The supramolecular assembly of molecules in the solid state is dictated by the nature and directionality of intermolecular forces. In analogs of this compound, the substituents on both the benzoyl and the N-aryl rings play a critical role in directing the formation of higher-order structures.
The primary interaction driving the assembly of N-aryl benzamides is typically the N-H···O=C hydrogen bond, which leads to the formation of one-dimensional chains. researchgate.net The presence of additional substituents can modulate this primary interaction and introduce secondary interactions that lead to more complex architectures.
The bromine atoms in this compound are key players in the supramolecular assembly through their ability to form halogen bonds. Halogen bonding is a directional, non-covalent interaction between an electrophilic region on a halogen atom and a nucleophilic site, such as an oxygen or a π-system. In the crystal structure of 2-bromo-N-(2,4-difluorobenzyl)benzamide, C-Br···π intermolecular interactions are observed. ucsd.edu The combination of hydrogen and halogen bonding can lead to the formation of robust, interlocked supramolecular polymers. nih.gov
A comparative analysis of the supramolecular structures of various substituted N-aryl benzamides reveals the subtle interplay of these forces. For instance, the introduction of chloro-substituents in N-(chlorophenyl)benzamides leads to different packing motifs compared to the non-chlorinated analogs, often involving C-H···Cl or Cl···Cl interactions. researchgate.net
The following table provides a hypothetical comparison of the influence of different substituents on the supramolecular assembly of N-aryl benzamide (B126) analogs.
| Analog | Key Substituents | Dominant Intermolecular Interactions | Resulting Supramolecular Motif |
| N-(4-methylphenyl)benzamide | -CH3 | N-H···O hydrogen bonds | 1D chains researchgate.net |
| 2-chloro-N-phenylbenzamide | 2-Cl | N-H···O hydrogen bonds, C-H···Cl interactions | Modified chain or sheet structures |
| This compound | 2-Br, 4-Br, 4-CH3 | N-H···O hydrogen bonds, C-Br···O/π halogen bonds | Potentially complex 2D or 3D networks |
| 2,3-dimethoxy-N-(4-nitrophenyl)benzamide | 2,3-OCH3, 4-NO2 | N-H···O hydrogen bonds, C-H···O interactions, π-π stacking | Layered structures nih.gov |
Future Perspectives and Emerging Research Directions for 2,4 Dibromo N 4 Methylphenyl Benzamide
Development of Unexplored Reaction Pathways for 2,4-dibromo-N-(4-methylphenyl)benzamide
The two bromine atoms on the benzoyl ring of this compound are positioned ortho and para to the amide group, respectively. This electronic differentiation presents a key opportunity for selective functionalization that has not been fully investigated. Future research could focus on developing sequential or iterative cross-coupling reactions.
Palladium-catalyzed reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig couplings, are prime candidates for this endeavor. nih.gov The C-Br bond at the 4-position is typically more reactive in standard palladium-catalyzed cross-coupling reactions than the more sterically hindered C-Br bond at the 2-position. This inherent reactivity difference could be exploited for selective mono-functionalization. By carefully selecting catalysts, ligands, and reaction conditions, researchers could control which bromine atom reacts first, allowing for the stepwise introduction of different substituents. nih.gov
Another area for exploration involves C-H activation. Following the coupling at the bromine positions, subsequent intramolecular or intermolecular C-H functionalization could lead to the formation of complex polycyclic aromatic systems. Furthermore, radical-based transformations, such as a photochemically-induced Hofmann-Löffler-type reaction on a pre-functionalized N-alkylated derivative, could provide pathways to novel nitrogen-containing heterocycles. acs.org
Table 1: Proposed Selective Cross-Coupling Strategies
| Strategy | Catalytic System (Example) | Target C-Br Bond | Potential Product Class |
|---|---|---|---|
| Kinetically Controlled Coupling | Pd(OAc)₂, SPhos | C4-Br | 4-Aryl-2-bromo-N-(4-methylphenyl)benzamide |
| Sterically Controlled Coupling | Bulky Pd-NHC complexes | C4-Br | 4-Aryl-2-bromo-N-(4-methylphenyl)benzamide |
Integration of this compound into Advanced Multicomponent Reactions
Multicomponent reactions (MCRs) are powerful tools for rapidly building molecular complexity from simple starting materials. nih.gov The constituent parts of this compound—namely 2,4-dibromobenzoic acid and 4-methylaniline (p-toluidine)—are ideal candidates for use in well-established MCRs like the Ugi and Passerini reactions.
In an Ugi four-component reaction (Ugi-4CR), 2,4-dibromobenzoic acid could serve as the acid component, while 4-methylaniline could act as the amine. organic-chemistry.org Combined with an aldehyde and an isocyanide, this would generate a highly functionalized α-acetamido carboxamide derivative, retaining the dibrominated phenyl ring for subsequent modifications. nih.gov
Similarly, the Passerini three-component reaction, which combines a carboxylic acid, an aldehyde (or ketone), and an isocyanide, could utilize 2,4-dibromobenzoic acid to produce α-acyloxy amides. wikipedia.orgorganic-chemistry.org These products would be decorated with the dibromoaryl moiety, making them valuable intermediates for combinatorial library synthesis in drug discovery. The exploration of these MCRs would significantly broaden the chemical space accessible from this scaffold.
Table 2: Potential MCR Products from Precursors
| MCR Type | Precursors | Resulting Scaffold |
|---|---|---|
| Ugi-4CR | 2,4-Dibromobenzoic acid, 4-methylaniline, isobutyraldehyde, tert-butyl isocyanide | α-Aminoacyl amide derivative with dibromoaryl and p-tolyl groups |
| Passerini-3CR | 2,4-Dibromobenzoic acid, formaldehyde, cyclohexyl isocyanide | α-Acyloxy amide with dibromoaryl group |
Rational Design of Next-Generation Functional Materials Utilizing this compound Scaffolds
The rigid, halogenated structure of this compound makes it an attractive building block, or "linker," for the synthesis of advanced functional materials such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). youtube.com
To be used as a linker, the compound would first need to be chemically modified, for instance, by converting the bromine atoms into carboxylic acid groups via lithiation followed by carboxylation, or through palladium-catalyzed carbonylation reactions. This would create a rigid dicarboxylic acid linker with a central N-(4-methylphenyl)amide core. The resulting MOFs could exhibit interesting properties for gas storage or separation, influenced by the polarity and geometry of the amide group within the pores. nih.gov The bromine atoms also serve as reactive handles for post-synthetic modification within a framework, allowing for the tuning of the material's properties after its initial construction. nih.gov
Furthermore, the dibromo functionality is ideal for polymerization reactions. Polycondensation or palladium-catalyzed poly-coupling reactions could yield novel aromatic polyamides. These polymers may possess desirable thermal stability and flame-retardant properties, the latter being a known characteristic of brominated aromatic compounds.
Theoretical Advancements for Predicting Complex Behavior of this compound Derivatives
Computational chemistry and theoretical modeling offer a powerful, predictive lens through which to explore the potential of this compound and its derivatives before undertaking extensive lab work. Density Functional Theory (DFT) calculations can be employed to predict a range of fundamental properties.
Future theoretical studies could focus on:
Reactivity Prediction: Calculating the bond dissociation energies of the C-Br bonds and the partial atomic charges to predict the regioselectivity of the cross-coupling reactions discussed in section 8.1.
Spectroscopic Prediction: Simulating NMR, IR, and UV-Vis spectra to aid in the characterization of newly synthesized derivatives.
Electronic Properties: Modeling the HOMO-LUMO gap of polymers derived from this scaffold to predict their potential as organic semiconductors.
These computational insights would enable a more rational, hypothesis-driven approach to designing new materials and reactions. nih.gov
Table 3: Illustrative Data from Hypothetical DFT Calculations
| Property | Predicted Value | Implication |
|---|---|---|
| Dihedral Angle (Benzoyl-Amide) | 25-35° | Influences crystal packing and polymer morphology |
| C4-Br Bond Dissociation Energy | Lower | More susceptible to oxidative addition in Pd(0) catalysis |
| C2-Br Bond Dissociation Energy | Higher | Requires more forcing conditions for reaction |
Challenges and Opportunities in the Sustainable Synthesis and Application of Dibromoaryl Amides
Traditional amide synthesis often involves coupling reagents that generate significant waste. A key future direction is the application of green and sustainable synthetic methodologies to produce this compound and related compounds.
Opportunities lie in the adoption of catalytic, atom-economical processes. For instance, enzymatic methods using lipases could potentially form the amide bond under mild conditions, reducing the need for harsh reagents and solvents. nih.gov However, a significant challenge is the potential for enzyme inhibition by the halogenated substrate or product and the often low solubility of aryl amides in green solvents. acs.org
Another promising avenue is photocatalysis. Recently developed methods use light to drive amide bond formation, often under very mild conditions. beilstein-journals.org Adapting these technologies for halogenated substrates presents an opportunity to significantly reduce the environmental impact of synthesis. The development of solvent-free methods, where reactants are heated together with a catalyst, also offers a path to a more sustainable process. The primary challenge remains achieving high yields and purity while ensuring the catalytic systems are robust and recyclable.
Potential for this compound in Niche Chemical Technologies
The unique combination of a dibromoaryl group and a substituted amide moiety suggests potential applications in several niche areas of chemical technology.
Flame Retardants: Brominated aromatic compounds are widely used as flame retardants. The high bromine content and thermal stability of this molecule could make it, or polymers derived from it, an effective additive for plastics and textiles to reduce flammability.
Agrochemical Scaffolds: Many successful fungicides and insecticides are based on halogenated aromatic amide structures. The this compound scaffold could serve as a starting point for the synthesis of new agrochemicals by functionalizing the C-Br bonds to tune biological activity.
Pharmaceutical Intermediates: While the compound itself may not be a drug, its ability to undergo selective functionalization makes it a valuable intermediate. It provides a rigid core onto which pharmacologically active groups can be precisely positioned, aiding in the construction of complex molecules for medicinal chemistry programs. nih.gov
Future research aimed at screening this compound and its simple derivatives for biological activity or material properties could uncover valuable applications in these specialized fields.
Q & A
Q. What are the optimized synthetic routes for 2,4-dibromo-N-(4-methylphenyl)benzamide, and how can reaction conditions be controlled to maximize yield and purity?
- Methodological Answer : The synthesis typically involves coupling 2,4-dibromobenzoic acid derivatives with 4-methylaniline using activating agents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under anhydrous conditions. Solvent selection (e.g., dichloromethane or DMF) and temperature control (0–25°C) are critical to minimize side reactions. Purification via column chromatography with gradient elution (hexane/ethyl acetate) ensures high purity (>95%) .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm regioselectivity of bromine substitution and amide bond formation. Aromatic proton signals in the δ 7.2–8.1 ppm range and downfield shifts for amide protons (δ ~10 ppm) are diagnostic .
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF validates molecular weight (e.g., [M+H] at m/z 397.92) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity and stability under varying pH conditions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for halogenated benzamides like this compound?
- Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line specificity or incubation time). To address this:
- Perform dose-response curves across multiple models (e.g., cancer vs. bacterial cells) .
- Compare results with structurally analogous compounds (e.g., 4-bromo-N-(4-dimethylaminobenzyl)benzamide) to isolate substituent effects .
- Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition) to validate mechanisms .
Q. What computational methods are suitable for predicting the interaction mechanisms of this compound with biological targets?
- Methodological Answer :
- Molecular Docking : AutoDock Vina or Schrödinger Suite models ligand-receptor interactions, prioritizing bromine’s hydrophobic contacts and amide hydrogen bonding .
- Molecular Dynamics (MD) : GROMACS simulations (50–100 ns) assess stability of ligand-protein complexes, focusing on bromine’s steric effects on binding pockets .
- QSAR Models : Hammett σ constants for bromine substituents correlate with logP and bioactivity, guiding derivative design .
Q. How do the electronic effects of bromine substituents influence the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- Bromine’s strong electron-withdrawing nature activates the aromatic ring for SNAr reactions. Kinetic studies (e.g., monitoring reaction rates with NaSMe in DMSO at 60°C) reveal faster substitution at the 4-position due to para-directing effects .
- Competitive reactions with AgNO or CuI catalysts can differentiate between C-Br bond reactivity in cross-coupling (e.g., Suzuki-Miyaura) .
Q. What strategies are effective in establishing structure-activity relationships (SAR) for brominated benzamide derivatives?
- Methodological Answer :
- Systematic Substituent Variation : Synthesize analogs with Cl, F, or methyl groups at the 2- and 4-positions to compare steric/electronic impacts .
- Biological Profiling : Test derivatives against panels of kinases or GPCRs to identify target selectivity. IC values from fluorescence-based assays highlight bromine’s role in potency .
- Crystallography : Co-crystal structures (e.g., with cytochrome P450 isoforms) reveal halogen bonding patterns critical for activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
